molecular formula C14H17NO2 B12610688 4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 914784-11-5

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12610688
CAS No.: 914784-11-5
M. Wt: 231.29 g/mol
InChI Key: QEESNZRKQXSXPQ-UHFFFAOYSA-N
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Description

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity

4-(5-Pentyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazole moiety and a cyclohexadiene framework. These structural elements contribute to its reactivity and biological activity. The presence of the pentyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds with oxazole rings often exhibit significant antioxidant properties. A study demonstrated that derivatives of oxazolones can scavenge free radicals effectively, suggesting that this compound may similarly possess antioxidant capabilities .

2. Acetylcholinesterase Inhibition

A notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been shown to inhibit AChE in vitro. For instance, studies on benzylidene derivatives revealed inhibition percentages ranging from 51% to 75% at concentrations of 300 µM, with varying affinities (K_i values) indicating potential for cognitive enhancement .

3. Cytotoxic Effects

The cytotoxicity of similar compounds has been evaluated using MTT assays across various cancer cell lines. Results indicated that certain oxazolone derivatives exhibited selective cytotoxic effects against cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Interaction : The compound may interact with active sites on enzymes like AChE through non-covalent interactions, leading to reversible inhibition.
  • Radical Scavenging : Its structure may facilitate electron donation to free radicals, thus neutralizing oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
AChE Inhibition StudyAcetylcholinesterase inhibitionCompounds showed reversible inhibition; strongest inhibitors had K_i values ranging from 2 to 198 µM.
Cytotoxicity AssayCancer cell linesSignificant cytotoxic effects observed; specific compounds demonstrated selective toxicity against cancer cells.
Antioxidant Activity AssessmentFree radical scavengingOxazolone derivatives exhibited strong antioxidant properties in vitro.

Properties

CAS No.

914784-11-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(5-pentyl-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C14H17NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-10,16H,2-5H2,1H3

InChI Key

QEESNZRKQXSXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

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